N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Overview
Description
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two naphthyl groups attached to a central nitrogen atom, which is also bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine typically involves the reaction of 1-naphthylmethylamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Naphthyl ketones
Reduction: Secondary amines
Substitution: Nitrated or halogenated naphthyl derivatives
Scientific Research Applications
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl(1-naphthyl)-N-(2-naphthylmethyl)methanamine
- N-methyl(2-naphthyl)-N-(1-naphthylmethyl)methanamine
- N-methyl(2-naphthyl)-N-(2-naphthylmethyl)methanamine
Uniqueness
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can result in distinct properties and applications compared to its similar compounds.
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZHECSPYIYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278885 | |
Record name | NSC10424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-22-4 | |
Record name | NSC10424 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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